molecular formula C26H25NO2 B499274 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol

Katalognummer: B499274
Molekulargewicht: 383.5g/mol
InChI-Schlüssel: SSIYPAHHMJMQFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and an amino-phenylethanol moiety

Eigenschaften

Molekularformel

C26H25NO2

Molekulargewicht

383.5g/mol

IUPAC-Name

1-phenyl-2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol

InChI

InChI=1S/C26H25NO2/c28-25(22-12-5-2-6-13-22)18-27-17-24-23-14-8-7-11-21(23)15-16-26(24)29-19-20-9-3-1-4-10-20/h1-16,25,27-28H,17-19H2

InChI-Schlüssel

SSIYPAHHMJMQFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC(C4=CC=CC=C4)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(benzyloxy)naphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate. This intermediate is then reacted with phenylethanol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenylethanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the amino group would produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action for 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {[2-(Benzyloxy)naphthalen-1-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a methylamine group instead of phenylethanol.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety.

Uniqueness

2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)-1-phenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.